Ledoxantrone (CI-958), available as a free base (CAS: 113457-05-9) or trihydrochloride salt, is a highly water-soluble, synthetic benzothiopyranoindazole intercalating agent. It is primarily procured for its dual mechanism of action: interacting with Topoisomerase II and providing potent blockade of DNA helicases. Because it suppresses both RNA and DNA synthesis to an equal extent while demonstrating a favorable preclinical toxicity profile, it serves as a critical reference material in advanced oncological models, particularly those involving hormone-refractory prostate cancer and multidrug-resistant solid tumors [1].
For procurement in specialized biochemical assays, substituting Ledoxantrone with common intercalators like doxorubicin or mitoxantrone compromises experimental integrity. Standard anthracyclines and anthracenediones rapidly induce acquired resistance in breast and colon cancer cell lines and are subject to extensive P-glycoprotein-mediated efflux. Furthermore, agents like doxorubicin generate high levels of superoxide radicals, confounding assays with off-target oxidative stress and cardiotoxicity. Ledoxantrone is structurally distinct; it circumvents typical multidrug resistance pathways, produces DNA breaks that repair exceptionally slowly, and lacks the quinone-driven radical generation of its comparators, making it non-interchangeable for precise DNA damage and helicase inhibition studies [1].
Ledoxantrone specifically targets DNA helicases with an IC50 of 0.17 μM, distinguishing its mechanism from standard anthracyclines. While agents like doxorubicin primarily rely on Topoisomerase II poisoning, Ledoxantrone's dual action provides a unique biochemical blockade of nucleic acid unwinding[REFS-1, REFS-2].
| Evidence Dimension | DNA helicase inhibition (IC50) |
| Target Compound Data | 0.17 μM |
| Comparator Or Baseline | Standard Topo II inhibitors (lack primary helicase blockade at sub-micromolar levels) |
| Quantified Difference | Sub-micromolar targeted helicase inhibition |
| Conditions | In vitro enzymatic assays |
Essential for researchers procuring inhibitors specifically to study helicase-dependent DNA repair and replication pathways.
In human breast cancer cell lines, Ledoxantrone exhibits significantly less cross-resistance compared to doxorubicin and mitoxantrone. Furthermore, the development of acquired resistance to Ledoxantrone is rare in cell lines that rapidly develop resistance to these standard intercalators [1].
| Evidence Dimension | Acquired resistance development |
| Target Compound Data | Rare development of acquired resistance |
| Comparator Or Baseline | Doxorubicin and Mitoxantrone (rapid resistance onset) |
| Quantified Difference | Significantly lower cross-resistance in MDR lines |
| Conditions | Human breast cancer cell lines in vitro |
Critical for selecting a stable positive control or experimental therapeutic in MDR cancer models where standard agents fail prematurely.
Ledoxantrone induces both single- and double-strand protein-associated DNA breaks. Unlike the breaks induced by standard quinone-derived agents, the lesions generated by Ledoxantrone undergo repair very slowly, ensuring prolonged suppression of both RNA and DNA synthesis to an equal extent [1].
| Evidence Dimension | DNA break repair rate |
| Target Compound Data | Very slow repair kinetics; equal suppression of RNA/DNA synthesis |
| Comparator Or Baseline | Standard intercalators (faster repair clearance) |
| Quantified Difference | Prolonged duration of DNA strand breaks |
| Conditions | In vitro DNA damage and repair assays |
Provides a sustained genotoxic stress model for evaluating downstream DNA damage response (DDR) pathways.
Unlike doxorubicin and most other quinone-derived antitumor agents, Ledoxantrone demonstrates little potential to generate superoxide radicals in vitro. This biochemical difference translates to fewer cardiac lesions in preclinical rat models compared to doxorubicin [1].
| Evidence Dimension | Superoxide radical generation / Cardiotoxicity |
| Target Compound Data | Minimal superoxide generation; fewer cardiac lesions |
| Comparator Or Baseline | Doxorubicin (high superoxide generation; dose-limiting cardiotoxicity) |
| Quantified Difference | Significant reduction in radical-mediated cardiac lesions |
| Conditions | In vitro ROS assays and preclinical rat toxicology models |
Makes Ledoxantrone the preferred intercalator for studies requiring DNA damage without the confounding variable of massive oxidative stress.
Ideal for biochemical studies isolating the role of DNA helicase in replication and oncogenesis, given its potent 0.17 μM IC50 [1].
A reliable reference compound for evaluating novel therapies in multidrug-resistant breast, prostate, and colon cancer models where doxorubicin is rapidly effluxed [2].
Used to induce slow-repairing single- and double-strand breaks to study prolonged DDR pathway activation without rapid lesion clearance [2].
Procured as a control in cardiotoxicity and oxidative stress models to decouple DNA intercalation effects from quinone-induced superoxide radical damage[2].